molecular formula C17H21N3O2 B4287033 N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide

N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4287033
M. Wt: 299.37 g/mol
InChI Key: VIPWYNHLMXXZJO-UHFFFAOYSA-N
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Description

N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-cyclopropyl-7-(diethylamino)-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-20(4-2)13-8-5-11-9-14(16(18)22-15(11)10-13)17(21)19-12-6-7-12/h5,8-10,12,18H,3-4,6-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPWYNHLMXXZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of 7-(diethylamino)coumarin with cyclopropylamine under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the imino group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the chromene core, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of chromene-3-carboxylic acids.

  • Reduction: Production of chromene-3-amines.

  • Substitution: Introduction of various alkyl or aryl groups at the chromene core.

Scientific Research Applications

Chemistry: In chemistry, N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Biologically, this compound has shown promise in various assays. It exhibits potential antiviral and anticancer activities, making it a candidate for further drug development.

Medicine: In medicine, the compound's anti-inflammatory properties are of particular interest. It could be developed into a therapeutic agent for conditions such as arthritis or other inflammatory diseases.

Industry: Industrially, the compound can be used in the production of dyes, pigments, and other chromene-based materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but research suggests involvement in pathways such as NF-κB signaling and apoptosis.

Comparison with Similar Compounds

  • Coumarin: A simpler chromene derivative with various biological activities.

  • Chromone: Another chromene derivative with similar applications.

  • Coumarin-3-carboxylic acid: A related compound used in the synthesis of more complex molecules.

Uniqueness: N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide stands out due to its unique structural features, such as the cyclopropyl group and the diethylamino moiety. These features contribute to its enhanced biological activity and stability compared to simpler chromene derivatives.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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